In-house synthesis of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves hazardous Vilsmeier-Haack formylation and low-yield N-alkylation with toxic alkyl halides. Our pre-built scaffold eliminates these steps, providing a pure, ready-to-derivatize core. • Eliminates hazardous N-alkylation, avoiding toxic waste and yield losses. • Pre-installed N-ethyl enhances lipophilicity for optimal drug permeation and agro cuticular penetration. • C4-aldehyde enables rapid reductive amination, Knoevenagel, and ligand synthesis. Streamline discovery with this globally shipped building block.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 701911-46-8) is a fully substituted pyrazole building block essential for advanced organic synthesis. Featuring an N-ethyl group, flanking C3 and C5 methyl groups, and a reactive C4-carbaldehyde, this compound serves as a versatile electrophilic scaffold. The pre-installed N-ethyl moiety provides a critical lipophilic handle that differentiates it from simpler N-methyl or unsubstituted analogs, while the 3,5-dimethyl groups offer steric control during downstream transformations such as reductive aminations and Knoevenagel condensations. Commercially, procuring this exact compound eliminates the need for hazardous, low-yielding in-house Vilsmeier-Haack formylations and N-alkylation sequences, ensuring high regiochemical purity and streamlined processability for pharmaceutical and agrochemical manufacturing .
Substituting 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with its unalkylated precursor (3,5-dimethyl-1H-pyrazole-4-carbaldehyde) or the N-methyl analog introduces significant process and performance liabilities. Utilizing the NH-analog requires a subsequent N-alkylation step, which often utilizes toxic alkyl halides, generates stoichiometric waste, and typically suffers from 20-40% yield losses due to incomplete conversion or side reactions. Furthermore, NH-pyrazoles exhibit strong intermolecular hydrogen bonding, resulting in high melting points and poor solubility in non-polar process solvents, which complicates continuous flow applications. Conversely, substituting with the N-methyl analog fundamentally alters the physicochemical profile of downstream products, reducing the calculated lipophilicity (LogP) required for targeted membrane permeability in drug design or cuticular penetration in agrochemicals [1].
Procuring the pre-alkylated 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde bypasses the need for in-house N-ethylation of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Standard N-alkylation procedures typically require strong bases and toxic alkylating agents (e.g., ethyl iodide), achieving yields of only 60-80% while requiring resource-intensive purification to remove unreacted starting material and byproducts. Direct procurement of the high-purity N-ethyl compound provides a 100% conversion baseline for downstream C4-aldehyde functionalization, eliminating a synthetic bottleneck and reducing hazardous reagent handling.
| Evidence Dimension | Synthetic yield and step count for N-ethylated intermediate |
| Target Compound Data | 100% yield equivalent (ready-to-use via direct procurement) |
| Comparator Or Baseline | 60-80% yield (in-house N-alkylation of NH-analog) |
| Quantified Difference | 20-40% yield recovery and elimination of one synthetic step |
| Conditions | Standard laboratory-scale pyrazole N-alkylation protocols |
Eliminating a low-yielding, hazardous alkylation step directly reduces overall manufacturing costs and accelerates time-to-market for complex pyrazole derivatives.
The N-ethyl substitution provides a distinct physicochemical advantage over the more common N-methyl analog (1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde). The addition of the methylene unit increases the calculated LogP (lipophilicity) of the building block and its subsequent derivatives. In structure-activity relationship (SAR) optimization, this incremental increase in lipophilicity is frequently utilized to enhance the membrane permeability of active pharmaceutical ingredients (APIs) or to improve the cuticular penetration of agrochemical formulations, a critical factor where the N-methyl analog often underperforms [1].
| Evidence Dimension | Lipophilicity (LogP contribution) |
| Target Compound Data | N-ethyl substitution (Higher LogP contribution) |
| Comparator Or Baseline | N-methyl substitution (Lower LogP contribution) |
| Quantified Difference | ~0.5 unit increase in calculated LogP per methylene addition |
| Conditions | Physicochemical property modeling for drug/agrochemical design |
Selecting the N-ethyl analog provides a specific physicochemical tuning dial essential for optimizing bioavailability and target tissue penetration in final commercial products.
Unsubstituted NH-pyrazole-4-carbaldehydes are typically high-melting crystalline solids due to extensive intermolecular hydrogen bonding, which severely limits their solubility in non-polar or moderately polar organic solvents (e.g., toluene, dichloromethane). The N-ethylation in 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde disrupts this hydrogen bond network, resulting in a compound with a significantly lower melting point (handled as a liquid) and excellent solubility profiles. This physical state is highly advantageous for continuous flow synthesis and automated liquid handling systems, where precipitation of intermediates can cause catastrophic reactor blockages .
| Evidence Dimension | Physical state and organic solvent solubility |
| Target Compound Data | 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (Liquid, high solubility) |
| Comparator Or Baseline | 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (High-melting solid, limited non-polar solubility) |
| Quantified Difference | Complete disruption of H-bonding network enabling volumetric dosing |
| Conditions | Continuous flow reactor setups and automated liquid handling |
Liquid or highly soluble precursors are critical for modern automated and continuous manufacturing workflows, preventing equipment fouling and enabling precise volumetric dosing.
The presence of the 3,5-dimethyl groups flanking the C4-carbaldehyde provides crucial steric shielding compared to 1-ethyl-1H-pyrazole-4-carbaldehyde (lacking C3/C5 methyls). During highly reactive transformations such as reductive aminations or organometallic additions, this steric bulk helps moderate the reaction rate and suppresses unwanted side reactions, such as over-alkylation or dimerization. Consequently, the 3,5-dimethyl scaffold yields higher purity profiles for the desired primary or secondary adducts, reducing the burden on downstream chromatographic purification .
| Evidence Dimension | Chemoselectivity and crude product purity |
| Target Compound Data | 3,5-Dimethyl substituted core (High chemoselectivity) |
| Comparator Or Baseline | Unsubstituted C3/C5 core (Prone to over-reaction/dimerization) |
| Quantified Difference | Significant reduction in poly-alkylated or dimeric byproducts |
| Conditions | Reductive amination and nucleophilic addition workflows |
Enhanced chemoselectivity directly translates to higher isolated yields of the target API intermediate and lower purification costs at scale.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a highly effective starting material for developing novel succinate dehydrogenase inhibitor (SDHI) fungicides or pyrazole-based insecticides. The C4-aldehyde can be oxidized to a carboxylic acid for subsequent amide coupling, while the N-ethyl group provides the precise lipophilicity required for targeted leaf surface and cuticular penetration, outperforming N-methyl variants .
In medicinal chemistry, this building block is utilized to construct complex pyrazole-containing kinase inhibitors. The C4-aldehyde serves as a handle for reductive amination to introduce basic solubilizing groups, while the 1-ethyl-3,5-dimethyl core acts as a stable, hydrophobic pharmacophore that fits specific binding pockets in target kinases, offering a distinct steric profile compared to unsubstituted analogs[1].
The compound is utilized for synthesizing bidentate or tridentate Schiff base ligands via condensation with primary amines. The resulting N-ethylated pyrazole ligands exhibit enhanced solubility in non-polar organic solvents compared to their NH-counterparts, making them highly suitable for homogeneous transition-metal catalysis in industrial processes .